molecular formula C21H20N6O2S B2593532 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034531-77-4

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2593532
CAS No.: 2034531-77-4
M. Wt: 420.49
InChI Key: YEWXGMAOPTUAEG-UHFFFAOYSA-N
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Description

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzoyl group, a piperidine ring, and a thieno-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of a suitable diamine with a formamide derivative under acidic conditions.

    Benzoylation: The imidazole derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-imidazole intermediate.

    Piperidine ring formation: The benzoyl-imidazole intermediate is then subjected to a nucleophilic substitution reaction with a piperidine derivative.

    Thieno-triazinone core synthesis: The final step involves the cyclization of the piperidine derivative with a thieno-triazinone precursor under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzoyl group can participate in hydrophobic interactions with protein surfaces. The piperidine ring and thieno-triazinone core contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazine
  • 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazole

Uniqueness

The uniqueness of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity

Properties

IUPAC Name

3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c28-20(16-3-1-15(2-4-16)13-25-11-8-22-14-25)26-9-5-17(6-10-26)27-21(29)19-18(23-24-27)7-12-30-19/h1-4,7-8,11-12,14,17H,5-6,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWXGMAOPTUAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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